

A Guide for Researchers: Understanding the Terminology of Coilin vs. p80-Coilin

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Compound of Interest

Compound Name: *p80-coilin*

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For researchers in cell biology, neuroscience, and drug development, precise terminology is paramount. A historical ambiguity in the naming of a key nuclear protein, coilin, has led to some confusion in the scientific literature. This guide aims to clarify the distinction between "coilin" and "**p80-coilin**," providing experimental context and data to ensure accurate interpretation of research findings.

The Origin of Two Names for One Protein

The protein now universally known as coilin was initially identified using autoantibodies from the sera of patients with autoimmune diseases. In these pioneering studies, immunoblotting techniques revealed a protein with an apparent molecular weight of approximately 80 kilodaltons (kDa).[1] Consequently, it was named **p80-coilin**, with "p80" denoting its estimated molecular mass and "coilin" referencing its localization within "coiled bodies" (now known as Cajal bodies) in the cell nucleus.

Shortly thereafter, the gene encoding this protein was cloned, and its amino acid sequence was determined. This allowed for the calculation of its theoretical, or predicted, molecular weight based on its primary structure. The term coilin was subsequently adopted as the standard nomenclature for the protein.

The Molecular Weight Discrepancy: Predicted vs. Apparent

A key point of clarification lies in the difference between the predicted and observed molecular weight of coilin. While early experiments indicated a size of ~80 kDa, the calculated molecular weight from its amino acid sequence is significantly lower.

Metric	Molecular Weight	Source
Predicted Molecular Weight	~62.6 kDa	UniProt P38432, GeneCards COIL
Apparent Molecular Weight	~80 kDa	Initial immunoblotting experiments

This discrepancy is not due to experimental error but is rather a result of post-translational modifications (PTMs). Coilin is known to be a phosphoprotein, and the addition of multiple phosphate groups to the protein backbone increases its negative charge.^{[1][2]} During SDS-polyacrylamide gel electrophoresis (SDS-PAGE), this increased negative charge can cause the protein to migrate more slowly through the gel matrix, giving it a higher apparent molecular weight than its actual mass. Other PTMs may also contribute to this shift.

Therefore, the term "**p80-coilin**" is a reflection of the protein's electrophoretic behavior, while "coilin" refers to the protein itself, with its predicted molecular weight of approximately 62.6 kDa. In contemporary literature, "coilin" is the preferred term, with the understanding that its migration on a Western blot will be around the 80 kDa mark.

Experimental Protocols

To aid researchers in their study of coilin, detailed protocols for its detection and analysis are provided below. These protocols are based on standard methods for nuclear proteins and include specific considerations for coilin.

Western Blotting for Coilin Detection

This protocol outlines the steps for detecting coilin in cell lysates by Western blot.

1. Sample Preparation (Nuclear Protein Extraction):

- Harvest cells and wash with ice-cold PBS.

- Lyse cells in a suitable buffer for nuclear protein extraction (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
- Sonicate the lysate to shear DNA and reduce viscosity.
- Centrifuge to pellet cellular debris and collect the supernatant containing the nuclear proteins.
- Determine protein concentration using a standard assay (e.g., BCA).

2. SDS-PAGE and Protein Transfer:

- Mix 20-40 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
- Load samples and a molecular weight marker onto a 4-12% gradient SDS-PAGE gel.
- Run the gel until adequate separation is achieved.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against coilin (refer to manufacturer's datasheet for recommended dilution) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.

4. Detection:

- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Visualize the protein bands using a chemiluminescence imaging system. Coilin should appear as a band at approximately 80 kDa.

Immunoprecipitation of Coilin

This protocol describes the immunoprecipitation of coilin to study its interaction partners.

1. Lysate Preparation:

- Prepare cell lysates as described for Western blotting, ensuring the use of a non-denaturing lysis buffer to preserve protein-protein interactions.

2. Immunoprecipitation:

- Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
- Incubate the pre-cleared lysate with a primary antibody against coilin (typically 1-5 µg per 500-1000 µg of total protein) overnight at 4°C with gentle rotation.
- Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

3. Washing and Elution:

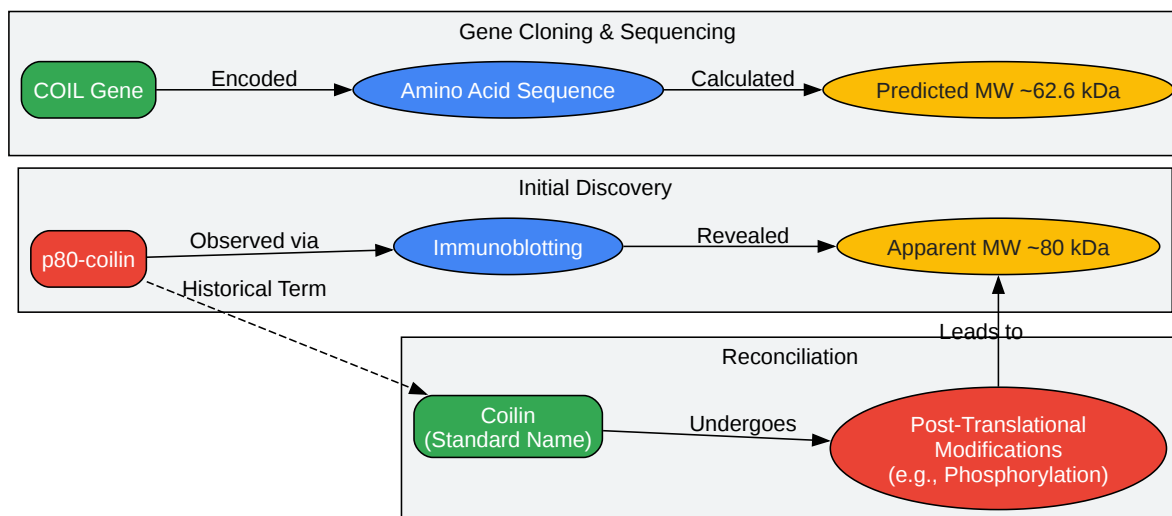
- Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
- Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

4. Analysis:

- Analyze the eluted proteins by Western blotting, probing for coilin to confirm successful immunoprecipitation and for potential interacting partners using specific primary antibodies.

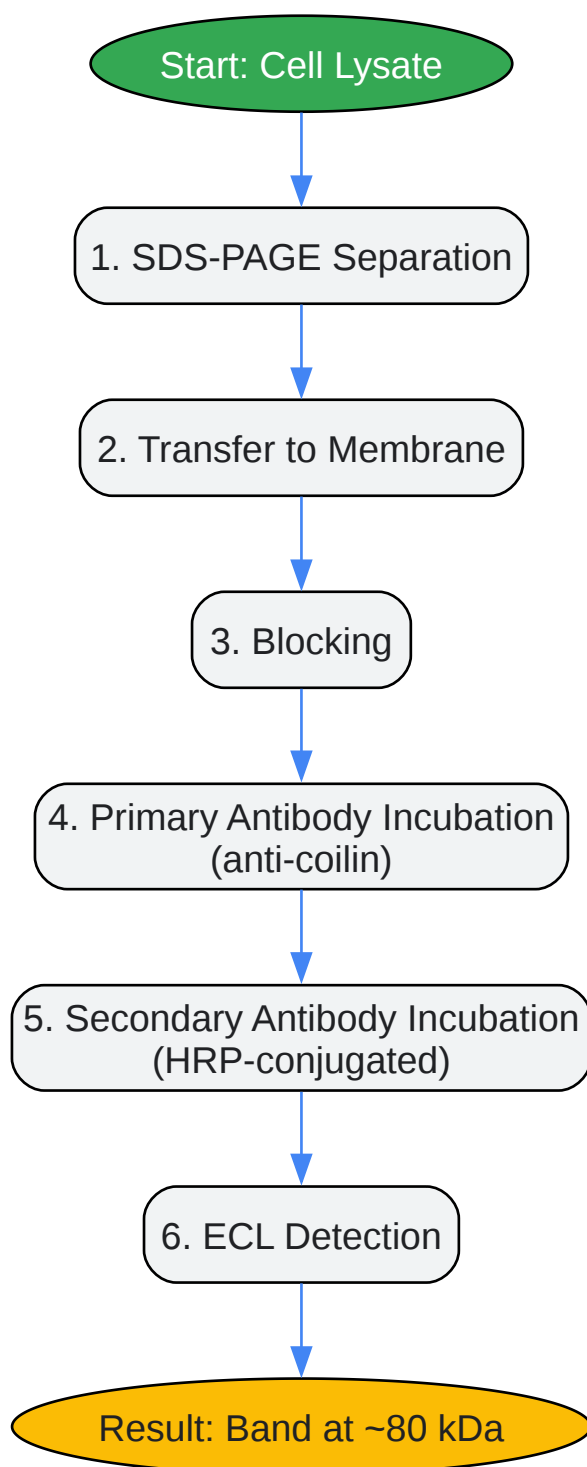
Visualizing the Concepts

To further clarify the relationship between the terminology and the experimental observations, the following diagrams are provided.



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A diagram illustrating the historical progression of coilin terminology.



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A simplified workflow for the Western blot detection of coilin.

By understanding the historical context and the underlying biochemical reasons for the different molecular weight designations, researchers can confidently navigate the literature and

accurately report their own findings on the multifaceted protein, coilin.

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References

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- 2. Cajal-body formation correlates with differential coilin phosphorylation in primary and transformed cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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